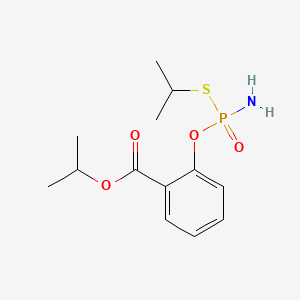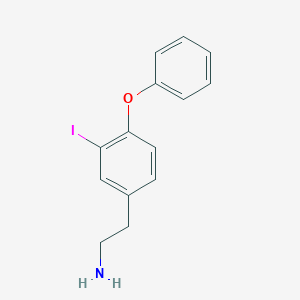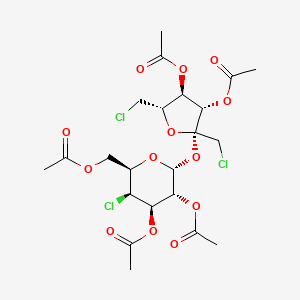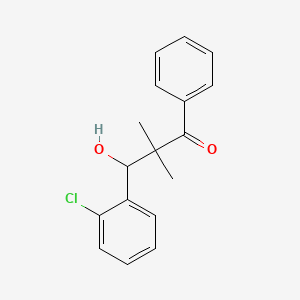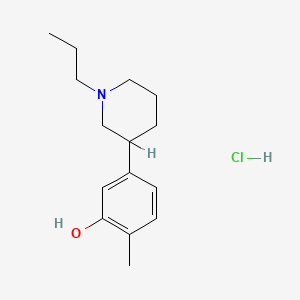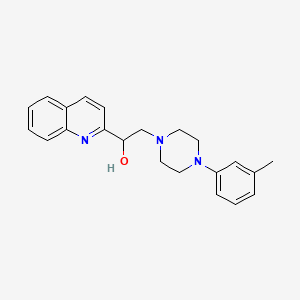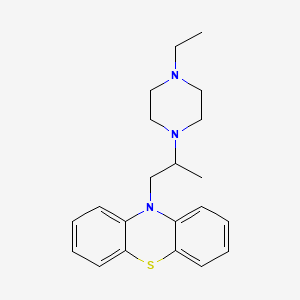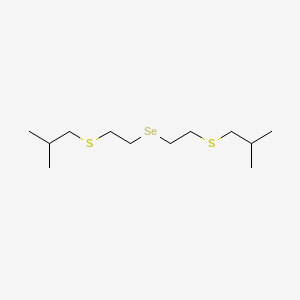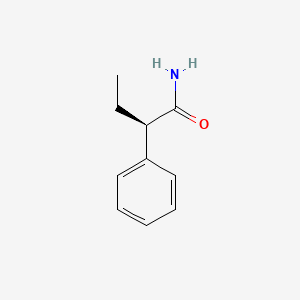
(5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chloro-substituted phenyl ring, a dimethylamino group, and a dinitrophenyl hydrazone moiety, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone typically involves a multi-step process. One common method includes the initial formation of (5-Chloro-2-(dimethylamino)phenyl)phenylmethanone through a Friedel-Crafts acylation reaction. This intermediate is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to form the final hydrazone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and dimethylamino sites, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution are employed.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with nitro and carbonyl groups.
- Reduced derivatives with amino groups.
- Substituted derivatives with various functional groups replacing the chloro or dimethylamino groups.
Aplicaciones Científicas De Investigación
(5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the presence of the dinitrophenyl hydrazone moiety can facilitate binding to proteins, affecting their function and leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
(5-Chloro-2-(methylamino)phenyl)phenylmethanone: Similar structure but with a methylamino group instead of a dimethylamino group.
(5-Chloro-2-(dimethylamino)phenyl)phenylmethanone: Lacks the dinitrophenyl hydrazone moiety.
Uniqueness
The uniqueness of (5-Chloro-2-(dimethylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and dimethylamino groups, along with the dinitrophenyl hydrazone moiety, makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
102996-75-8 |
|---|---|
Fórmula molecular |
C21H18ClN5O4 |
Peso molecular |
439.8 g/mol |
Nombre IUPAC |
N-[(E)-[[5-chloro-2-(dimethylamino)phenyl]-phenylmethylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C21H18ClN5O4/c1-25(2)19-11-8-15(22)12-17(19)21(14-6-4-3-5-7-14)24-23-18-10-9-16(26(28)29)13-20(18)27(30)31/h3-13,23H,1-2H3/b24-21+ |
Clave InChI |
NKFPWGMMPIVCDV-DARPEHSRSA-N |
SMILES isomérico |
CN(C)C1=C(C=C(C=C1)Cl)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3 |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)Cl)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



